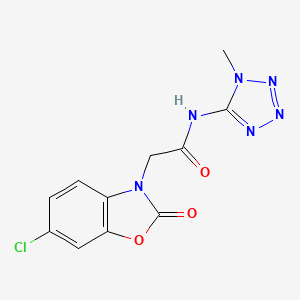
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an amino group, a chlorophenyl group, and three cyano groups attached to a butadiene backbone. Its molecular formula is C13H6ClN5, and it has a molecular weight of 271.68 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then reacted with an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. Catalysts and advanced purification techniques such as recrystallization or chromatography are commonly used to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-4-Amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile: This compound shares a similar butadiene backbone and chlorophenyl group but differs in the presence of a piperazine ring.
2-Amino-4-(2-chlorophenyl)-3-cyanobut-2-enenitrile: Similar in structure but with variations in the positioning of the cyano groups.
Uniqueness
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile stands out due to its specific arrangement of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H7ClN4 |
|---|---|
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C13H7ClN4/c14-12-4-2-1-3-9(12)5-10(6-15)13(18)11(7-16)8-17/h1-5H,18H2/b10-5+ |
Clave InChI |
LUUOECFOUKIAKO-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=C(C#N)C#N)N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=C(C#N)C(=C(C#N)C#N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-Butylthiophen-2-yl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11050887.png)
![2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-](/img/structure/B11050892.png)
![4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B11050894.png)
![6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050907.png)

![1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050912.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050914.png)

![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11050931.png)
![N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050946.png)

![2-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11050958.png)
![2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11050962.png)
